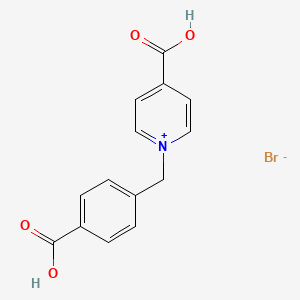
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is a zwitterionic compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is characterized by the presence of both carboxyl and pyridinium groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. One common method involves the reaction of 4-carboxypyridine with 4-carboxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carboxylate salts.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and sodium chloride are employed under mild conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Dihydropyridine derivatives.
Substitution: Hydroxide or chloride substituted products.
Aplicaciones Científicas De Investigación
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and pyridinium groups facilitate binding to active sites, leading to modulation of biological pathways. The compound’s zwitterionic nature enhances its solubility and bioavailability, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxy-1-(3,5-dicarboxybenzyl)pyridin-1-ium bromide: Similar structure but with additional carboxyl groups.
Pyridinium, 4-carboxy-1-[(4-carboxyphenyl)methyl]-, bromide: Another closely related compound with similar functional groups.
Uniqueness
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is unique due to its specific arrangement of carboxyl and pyridinium groups, which confer distinct chemical reactivity and biological activity. Its zwitterionic nature also distinguishes it from other similar compounds, enhancing its solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C14H12BrNO4 |
|---|---|
Peso molecular |
338.15 g/mol |
Nombre IUPAC |
1-[(4-carboxyphenyl)methyl]pyridin-1-ium-4-carboxylic acid;bromide |
InChI |
InChI=1S/C14H11NO4.BrH/c16-13(17)11-3-1-10(2-4-11)9-15-7-5-12(6-8-15)14(18)19;/h1-8H,9H2,(H-,16,17,18,19);1H |
Clave InChI |
URSICNRWBFQXIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)O)C(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
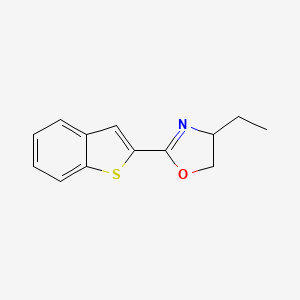
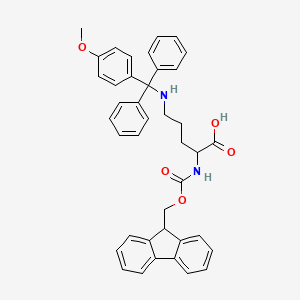
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
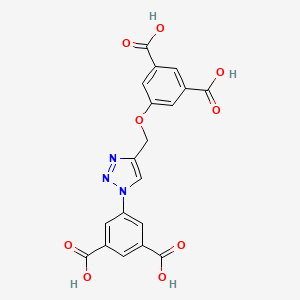
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
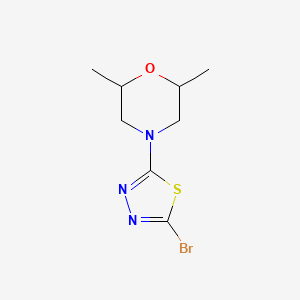
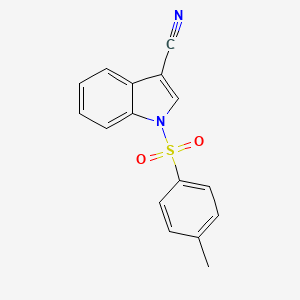
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
